![molecular formula C13H23O3- B13737432 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate is an organic compound with a unique structure that combines a cyclopentane ring with a hexenyl side chain and an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate typically involves the reaction of cyclopentanone with hex-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds through an esterification process where the hydroxyl group of the alcohol reacts with the carbonyl group of the ketone to form the acetate ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
trans-2-Hexenyl acetate: Similar structure but lacks the cyclopentane ring.
2-Cyclopenten-1-one: Contains a cyclopentane ring but lacks the hexenyl side chain and acetate group.
Uniqueness
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate is unique due to its combination of a cyclopentane ring, hexenyl side chain, and acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C13H23O3- |
|---|---|
Peso molecular |
227.32 g/mol |
Nombre IUPAC |
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-2-3-4-5-7-10-8-6-9-11(10)12;1-2(3)4/h4-5,10-12H,2-3,6-9H2,1H3;1H3,(H,3,4)/p-1/b5-4+; |
Clave InChI |
FWEJRZIGCMGGFZ-FXRZFVDSSA-M |
SMILES isomérico |
CCC/C=C/CC1CCCC1O.CC(=O)[O-] |
SMILES canónico |
CCCC=CCC1CCCC1O.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





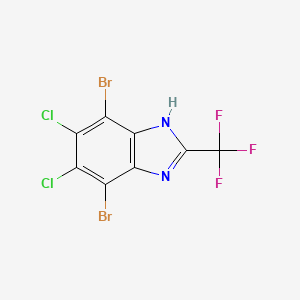


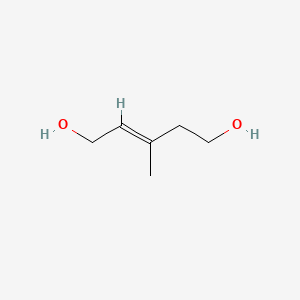

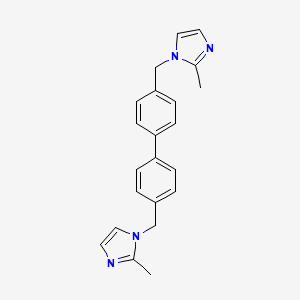
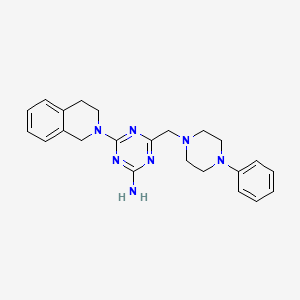
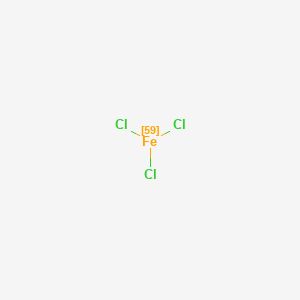
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)

